An In-depth Technical Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS: 57148-90-0)
An In-depth Technical Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS: 57148-90-0)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-(Benzo[d]isoxazol-3-yl)ethanol, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, synthesis, and known applications, with a focus on experimental procedures and data.
Core Chemical Information
2-(Benzo[d]isoxazol-3-yl)ethanol, also known as 2-(1,2-benzisoxazol-3-yl)ethanol, is a stable organic compound featuring a benzisoxazole core functionalized with an ethanol group at the 3-position. The benzisoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2]
| Property | Value | Reference |
| CAS Number | 57148-90-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)CCO | [1] |
| Physical Form | Powder to crystal | [3][4] |
| Solubility | Soluble in Methanol | [3][4] |
| Storage | 2-8°C | [3][4] |
Synthesis and Mechanism
The synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol has been reported as a key step in the development of novel anticancer prodrugs. The established synthetic pathway involves a multi-step process beginning with the conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid, followed by esterification and subsequent reduction.[1]
Experimental Protocol: Synthesis of 2-(1,2-Benzisoxazol-3-yl)ethanol
This protocol is based on the methodology described by Jain and Kwon (2003) for the synthesis of an intermediate for 1,2-benzisoxazole phosphorodiamidates.[1]
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid This precursor can be synthesized from 4-hydroxycoumarin via the Posner reaction, which involves treatment with hydroxylamine.[1]
Step 2: Esterification to Methyl 1,2-Benzisoxazol-3-ylacetate 1,2-Benzisoxazole-3-acetic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.[1]
Step 3: Reduction to 2-(1,2-Benzisoxazol-3-yl)ethanol The methyl ester is then reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as anhydrous tetrahydrofuran (THF).[1]
Detailed Protocol for Step 3: Reduction
-
Materials: Methyl 1,2-benzisoxazol-3-ylacetate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
A solution of methyl 1,2-benzisoxazol-3-ylacetate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(1,2-benzisoxazol-3-yl)ethanol.
-
Synthesis Workflow
Caption: Synthesis workflow for 2-(Benzo[d]isoxazol-3-yl)ethanol.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzisoxazole ring, and two triplets for the ethanolic CH₂ groups. A singlet for the hydroxyl proton would also be expected, which would be exchangeable with D₂O. |
| ¹³C NMR | Resonances for the eight aromatic carbons of the benzisoxazole core, and two distinct signals for the aliphatic carbons of the ethanol side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 163.17 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic and benzene rings, and C-O stretching. |
Biological and Pharmacological Context
Currently, there is a lack of published data on the specific biological activity of 2-(Benzo[d]isoxazol-3-yl)ethanol itself. Its primary significance in the scientific literature is as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[1]
Role as a Synthetic Intermediate
As detailed by Jain and Kwon, 2-(1,2-benzisoxazol-3-yl)ethanol serves as a precursor for the synthesis of 1,2-benzisoxazole phosphorodiamidates. These final compounds were designed as anticancer prodrugs that require bioreductive activation. The core concept involves the enzymatic reduction of the benzisoxazole N-O bond, leading to a cascade that releases a cytotoxic phosphoramide mustard.[1]
Biological Activities of the Benzisoxazole Scaffold
The benzisoxazole ring system is a component of numerous drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system (CNS). This suggests that while 2-(Benzo[d]isoxazol-3-yl)ethanol is a simple derivative, the core scaffold has a high propensity for biological interaction.
| Therapeutic Area | Examples of Benzisoxazole-Containing Drugs | Mechanism of Action (of the final drug) | Reference |
| Antipsychotic | Risperidone, Paliperidone, Iloperidone | Dopamine D₂ and Serotonin 5-HT₂A receptor antagonists | [1][2] |
| Anticonvulsant | Zonisamide | Blocks voltage-sensitive sodium and T-type calcium channels | [1][2] |
| Anticancer | (Experimental Prodrugs) | Bioreductive release of alkylating agents | [1] |
| Acetylcholinesterase Inhibition | (Experimental Compounds) | Inhibition of acetylcholinesterase for potential Alzheimer's treatment | [5] |
Proposed Mechanism of Action for Prodrugs Derived from 2-(Benzo[d]isoxazol-3-yl)ethanol
The following diagram illustrates the proposed bioactivation pathway for the anticancer prodrugs synthesized from 2-(Benzo[d]isoxazol-3-yl)ethanol.
Caption: Bioactivation of a benzisoxazole-based prodrug.
Conclusion and Future Directions
2-(Benzo[d]isoxazol-3-yl)ethanol is a valuable and well-characterized synthetic intermediate. While direct biological activity data for this specific molecule is scarce, its role in the creation of sophisticated anticancer prodrugs highlights its importance in medicinal chemistry. The broader family of benzisoxazole derivatives continues to be a fertile ground for drug discovery, with successful applications in treating a range of CNS disorders.
Future research could explore the intrinsic biological activities of simpler, 3-substituted benzisoxazoles like 2-(Benzo[d]isoxazol-3-yl)ethanol. Given the privileged nature of the benzisoxazole scaffold, even simple derivatives may possess un-discovered pharmacological properties. Further screening of this and related compounds against various biological targets could unveil new therapeutic leads.
References
- 1. 1,2-benzisoxazole phosphorodiamidates as novel anticancer prodrugs requiring bioreductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. 2-(1,2-Benzisoxazol-3-yl)acetic acid CAS#: 4865-84-3 [m.chemicalbook.com]
- 5. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
